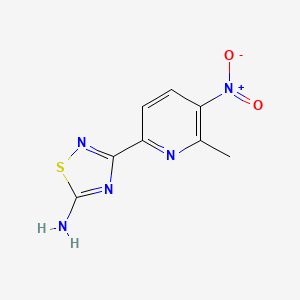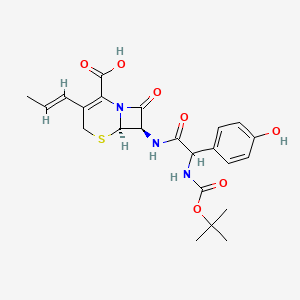
N-Boc-Cefprozil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-Cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. The N-Boc group, or N-tert-butoxycarbonyl group, is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound combines the broad-spectrum antimicrobial activity of cefprozil with the protective properties of the N-Boc group, making it a valuable intermediate in pharmaceutical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil typically involves the protection of the amino group in cefprozil with the N-Boc group. This can be achieved by reacting cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity, allowing for the continuous production of this compound .
化学反応の分析
Types of Reactions
N-Boc-Cefprozil undergoes several types of chemical reactions, including:
Deprotection: The N-Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-Boc group is replaced by other functional groups.
Amidation: this compound can react with isocyanates to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Amidation: Isocyanates, 2-chloropyridine, and trifluoromethanesulfonyl anhydride.
Major Products Formed
Deprotection: Cefprozil with a free amino group.
Substitution: Various substituted cefprozil derivatives.
Amidation: Amide derivatives of cefprozil.
科学的研究の応用
N-Boc-Cefprozil has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The N-Boc group provides protection during multi-step synthesis, allowing for selective reactions.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
作用機序
The mechanism of action of N-Boc-Cefprozil is similar to that of cefprozil. As a beta-lactam antibiotic, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
類似化合物との比較
Similar Compounds
N-Boc-Cbz-Protected Amines: These compounds also use the N-Boc group for protection but differ in the core structure.
N-Boc-Alloc-Protected Amines: Similar in protection strategy but with different applications and reactivity.
N-Boc-Cbz-Protected Amines: Another class of protected amines with different protecting groups.
Uniqueness
N-Boc-Cefprozil is unique due to its combination of the broad-spectrum antimicrobial activity of cefprozil and the protective properties of the N-Boc group. This makes it particularly valuable in pharmaceutical research for the development of new antibiotics and other therapeutic agents .
特性
分子式 |
C23H27N3O7S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7S/c1-5-6-13-11-34-20-16(19(29)26(20)17(13)21(30)31)24-18(28)15(12-7-9-14(27)10-8-12)25-22(32)33-23(2,3)4/h5-10,15-16,20,27H,11H2,1-4H3,(H,24,28)(H,25,32)(H,30,31)/b6-5+/t15?,16-,20-/m1/s1 |
InChIキー |
ZAMOJHBQFWNMQX-SECYDUIJSA-N |
異性体SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
正規SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


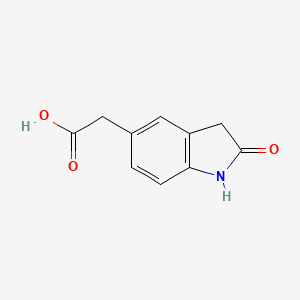
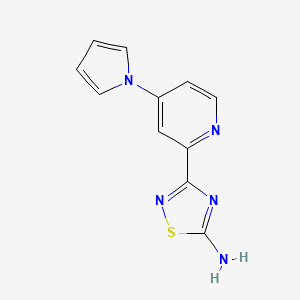

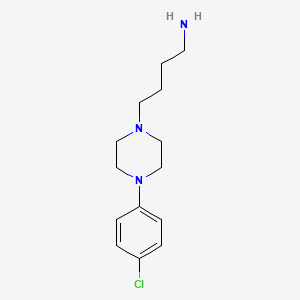





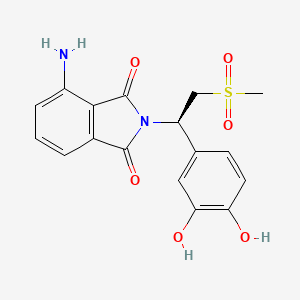
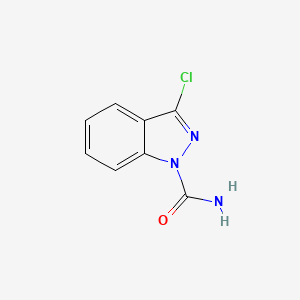
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
